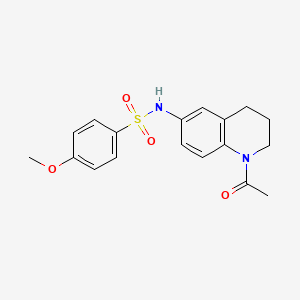

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-12-15(5-10-18(14)20)19-25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12,19H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOFBVDISJQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline core is then carried out using acetic anhydride in the presence of a base such as pyridine. The final step involves the sulfonation of the methoxybenzene ring using chlorosulfonic acid, followed by the coupling of the sulfonyl chloride intermediate with the acetylated tetrahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the Pictet-Spengler reaction and acetylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline core can be oxidized to form the corresponding quinoline derivative.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects in the treatment of various diseases.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be contextualized by comparing it to three closely related derivatives:

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Structural Differences : The 4-methoxybenzene substituent is replaced with a 2,3-dihydro-1,4-benzodioxine group.

- Functional Implications : The benzodioxine ring introduces additional oxygen atoms, increasing polarity and hydrogen-bonding capacity. This may enhance solubility but reduce membrane permeability compared to the methoxy-substituted analog .

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

- Structural Differences : The acetyl group is replaced with a benzoyl group, and the 4-methoxy substituent is substituted with fluorine.

- Fluorine’s electronegativity may strengthen interactions with hydrophobic pockets in target enzymes. However, the absence of a methoxy group could reduce solubility .

- Molecular Weight : 410.5 g/mol (vs. ~380–390 g/mol for the acetyl-methoxy analog) .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Structural Differences: The tetrahydroquinoline core is replaced with tetrahydroisoquinoline, and the acetyl group is substituted with trifluoroacetyl. The sulfonamide is attached to a fluorophenyl-cyclopropylethyl moiety.

- Functional Implications: The trifluoroacetyl group is strongly electron-withdrawing, which may enhance metabolic resistance but reduce nucleophilic reactivity.

- Synthesis : Scalable synthesis (100 g) confirmed via NMR and HRMS, highlighting industrial applicability .

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The sulfonamide and methoxybenzene substituents further enhance its chemical profile, making it a candidate for various therapeutic explorations.

Pharmacological Properties

Research indicates that compounds with a tetrahydroquinoline structure often exhibit a range of biological activities, including:

- Anticancer Activity : Some studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties, suggesting that this compound might exhibit similar effects against various pathogens.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for disease progression.

- Receptor Modulation : It might interact with specific receptors in the body, altering signaling pathways that lead to therapeutic effects.

Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits proliferation of specific cancer cell lines (e.g., breast cancer) |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |

Case Study: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of the compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and Annexin V staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.